2-Bromo-5-methoxy-1,3,4-thiadiazole

Description

The exact mass of the compound 2-Bromo-5-methoxy-1,3,4-thiadiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-5-methoxy-1,3,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-methoxy-1,3,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

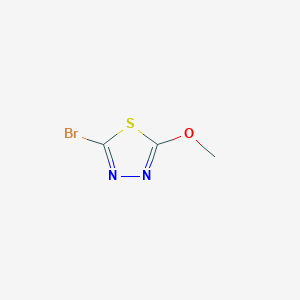

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methoxy-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2OS/c1-7-3-6-5-2(4)8-3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTQMPBAOSRIHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343268-86-9 | |

| Record name | 2-bromo-5-methoxy-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Bromo-5-methoxy-1,3,4-thiadiazole: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-Bromo-5-methoxy-1,3,4-thiadiazole (CAS 1343268-86-9), a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, reactivity, and safety considerations, offering field-proven insights and detailed protocols to empower your research and development endeavors.

Introduction: The Versatility of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1] This five-membered heterocyclic ring, containing one sulfur and two nitrogen atoms, is a bioisostere of other aromatic rings like pyrazoles and oxazoles.[2] This structural similarity allows for the development of novel compounds with potentially improved biological activity.[2] The 1,3,4-thiadiazole moiety is a key component in a wide range of therapeutic agents, exhibiting anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3]

2-Bromo-5-methoxy-1,3,4-thiadiazole emerges as a particularly valuable derivative. The presence of a reactive bromine atom at the 2-position and a methoxy group at the 5-position provides a unique combination of functionalities.[2] The bromine atom serves as a versatile handle for a variety of cross-coupling and nucleophilic substitution reactions, enabling the construction of complex molecular architectures. The methoxy group, on the other hand, can influence the electronic properties and metabolic stability of the molecule.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 2-Bromo-5-methoxy-1,3,4-thiadiazole is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1343268-86-9 | [4] |

| Molecular Formula | C₃H₃BrN₂OS | [5] |

| Molecular Weight | 195.04 g/mol | [6] |

| SMILES | COC1=NN=C(Br)S1 | [6] |

| Appearance | Likely a solid | [7] |

| Storage | Inert atmosphere, store in freezer, under -20°C | [6] |

Spectroscopic Data:

-

¹H NMR: A proton NMR spectrum is available for this compound, which is a key tool for structural verification.[8] The spectrum would be expected to show a singlet for the methoxy protons.

Synthesis of 2-Bromo-5-methoxy-1,3,4-thiadiazole

The primary synthetic route to 2-Bromo-5-methoxy-1,3,4-thiadiazole involves the bromination of a 5-methoxy-1,3,4-thiadiazole precursor.[2] While a specific detailed protocol for this exact molecule is not published in readily accessible literature, a general and reliable procedure can be adapted from the synthesis of analogous 2-bromo-1,3,4-thiadiazoles.[12][13]

General Synthetic Workflow

Sources

- 1. 2-BROMO-5-(METHOXYMETHYL)-1,3,4-THIADIAZOLE | 61450-91-7 [chemicalbook.com]

- 2. Buy 2-Bromo-5-methoxy-1,3,4-thiadiazole | 1343268-86-9 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. arctomsci.com [arctomsci.com]

- 5. americanelements.com [americanelements.com]

- 6. 1343268-86-9|2-Bromo-5-methoxy-1,3,4-thiadiazole|BLD Pharm [bldpharm.com]

- 7. 2-溴-5-甲基-1,3,4-噻二唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-bromo-5-methoxy-1,3,4-thiadiazole(1343268-86-9) 1H NMR [m.chemicalbook.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Bromo-5-methoxy-1,3,4-thiadiazole: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-methoxy-1,3,4-thiadiazole, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. We delve into the core physicochemical properties of this compound, present a detailed, field-proven protocol for its synthesis via a Sandmeyer reaction, and outline robust methodologies for its spectroscopic characterization. Furthermore, this guide explores the compound's reactivity and its role as a versatile precursor for the development of novel therapeutic agents and functional materials. The insights provided herein are grounded in established chemical principles and supported by authoritative references to empower researchers in their drug development and material design endeavors.

The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Modern Chemistry

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in the scientific community, particularly in the field of drug discovery.[1] Its unique electronic properties and structural features have established it as a "privileged scaffold." This designation stems from its ability to serve as a core structural motif in a wide array of biologically active compounds.[1]

One of the key attributes of the 1,3,4-thiadiazole ring is its function as a bioisostere of pyrimidine and other biologically relevant structures. Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological effects to a molecule.[2] This bioisosteric relationship allows medicinal chemists to substitute a thiadiazole ring into a known bioactive molecule, potentially enhancing its efficacy, altering its metabolic profile, or improving its pharmacokinetic properties.[2] Consequently, derivatives of 1,3,4-thiadiazole have been extensively investigated and have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3]

2-Bromo-5-methoxy-1,3,4-thiadiazole represents a particularly valuable derivative. The presence of a bromine atom at the 2-position provides a reactive handle for further chemical modification, most notably through nucleophilic aromatic substitution or cross-coupling reactions. The methoxy group at the 5-position modulates the electronic character of the ring, influencing its reactivity and biological interactions. This specific combination of functional groups makes it a highly versatile intermediate for constructing complex molecular architectures.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. All quantitative data for 2-Bromo-5-methoxy-1,3,4-thiadiazole are summarized in Table 1.

| Property | Value | Source(s) |

| Molecular Weight | 195.04 g/mol | , |

| Molecular Formula | C₃H₃BrN₂OS | , |

| CAS Number | 1343268-86-9 | , |

| IUPAC Name | 2-bromo-5-methoxy-1,3,4-thiadiazole | , |

| SMILES | COC1=NN=C(S1)Br | |

| InChI Key | AXTQMPBAOSRIHJ-UHFFFAOYSA-N |

Synthesis and Purification Protocol

The synthesis of 2-Bromo-5-methoxy-1,3,4-thiadiazole is most reliably achieved via a Sandmeyer reaction, starting from the commercially available 2-amino-5-methoxy-1,3,4-thiadiazole. This classic transformation in aromatic chemistry allows for the efficient conversion of an amino group into a bromo group via a diazonium salt intermediate, catalyzed by a copper(I) salt.[4][5]

Rationale for Method Selection

The Sandmeyer reaction is chosen for its high efficiency and reliability in replacing an aromatic amino group with a halide.[4][6] The mechanism involves three key stages:

-

Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a stable arenediazonium salt.[5]

-

Single Electron Transfer (SET): The copper(I) catalyst (CuBr) donates an electron to the diazonium salt, leading to the release of nitrogen gas (N₂) and the formation of an aryl radical.[4] This step is thermodynamically favorable due to the formation of the highly stable N₂ molecule.

-

Halogen Transfer: The aryl radical abstracts a bromine atom from a copper(II) bromide species, yielding the final aryl bromide product and regenerating the copper(I) catalyst.[4]

This catalytic cycle provides a clean and high-yielding pathway that is often superior to direct bromination methods, which can suffer from poor regioselectivity and harsh reaction conditions.

Experimental Workflow Diagram

Detailed Step-by-Step Protocol

Reagents & Equipment:

-

2-Amino-5-methoxy-1,3,4-thiadiazole (1.0 eq) [PubChem CID: 12388755]

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Sodium nitrite (NaNO₂, 1.1 eq)

-

Copper(I) bromide (CuBr, 1.2 eq)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flasks, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, column chromatography setup.

Procedure:

-

Diazotization: a. In a 100 mL round-bottom flask, dissolve 2-amino-5-methoxy-1,3,4-thiadiazole (e.g., 1.31 g, 10 mmol) in 20 mL of 48% HBr with stirring. b. Cool the resulting solution to 0-5 °C using an ice-water bath. c. In a separate beaker, dissolve sodium nitrite (0.76 g, 11 mmol) in 5 mL of deionized water. d. Add the sodium nitrite solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. e. After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The resulting solution contains the diazonium salt.

-

Sandmeyer Reaction: a. In a separate 250 mL round-bottom flask, add copper(I) bromide (1.72 g, 12 mmol) to 15 mL of 48% HBr and stir to form a solution. b. Slowly, and with vigorous stirring, add the cold diazonium salt solution from step 1e to the copper(I) bromide solution at room temperature. c. Vigorous evolution of nitrogen gas should be observed. Allow the reaction to stir at room temperature for 1 hour. d. Gently heat the reaction mixture to 50-60 °C for 30-60 minutes, or until gas evolution ceases completely.

-

Work-up and Purification: a. Cool the reaction mixture to room temperature and transfer it to a 500 mL separatory funnel. b. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash with 50 mL of brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. e. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., starting with 5:95 and increasing to 20:80) to yield 2-Bromo-5-methoxy-1,3,4-thiadiazole as a solid.

Spectroscopic Characterization and Analysis

Structural confirmation of the synthesized product is critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides unambiguous evidence of the target molecule's identity and purity.

Protocol for NMR and MS Analysis

-

Sample Preparation (NMR): Dissolve approximately 5-10 mg of the purified, dry product in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz (or higher) spectrometer. A standard acquisition with 16-32 scans is typically sufficient.

-

¹³C NMR Acquisition: Acquire a carbon NMR spectrum. A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

-

Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source to confirm the exact mass.

Expected Spectroscopic Data

The expected chemical shifts are based on published data for structurally similar 1,3,4-thiadiazole derivatives.[2][3][7]

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| ¹H NMR | -OCH₃ | 3.9 – 4.3 | Singlet, 3 protons. Deshielded due to the adjacent oxygen atom. |

| ¹³C NMR | -OC H₃ | 55 – 60 | Methoxy carbon signal, consistent with literature values for similar structures.[3] |

| ¹³C NMR | C 5-OCH₃ | 175 – 185 | Thiadiazole ring carbon attached to the electronegative oxygen atom, resulting in a significant downfield shift. |

| ¹³C NMR | C 2-Br | 155 – 165 | Thiadiazole ring carbon attached to bromine. The "heavy atom effect" of bromine and its electronegativity influence this shift. |

| HRMS | [M+H]⁺ | 194.9222 (for C₃H₄BrN₂OS⁺) | The calculated monoisotopic mass provides definitive confirmation of the molecular formula. |

Key Chemical Reactions and Derivatization Potential

The synthetic utility of 2-Bromo-5-methoxy-1,3,4-thiadiazole lies in its capacity to undergo further transformations, primarily leveraging the reactivity of the C-Br bond.

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the 1,3,4-thiadiazole ring facilitates the displacement of the bromide by various nucleophiles. This allows for the straightforward introduction of amines, thiols, alkoxides, and other functional groups at the 2-position, providing rapid access to a library of derivatives for structure-activity relationship (SAR) studies.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond serves as an excellent handle for modern cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These powerful methods enable the formation of new carbon-carbon or carbon-heteroatom bonds, allowing for the attachment of aryl, heteroaryl, alkenyl, or alkynyl fragments. This is a cornerstone strategy for building the complex molecular scaffolds often required for potent biological activity.

Applications in Research and Development

The derivatives synthesized from 2-Bromo-5-methoxy-1,3,4-thiadiazole are of high interest in several research domains.

-

Medicinal Chemistry: As previously noted, the 1,3,4-thiadiazole core is present in numerous compounds with therapeutic potential. By using the title compound as a starting material, researchers can synthesize novel candidates for various targets. For instance, coupling with different aromatic amines can lead to potential inhibitors of kinases or other enzymes implicated in cancer.[3] The scaffold is also a key component in the development of new antimicrobial and antifungal agents.

-

Materials Science: The electronic properties of the 1,3,4-thiadiazole ring make it an attractive component for organic electronic materials. Its electron-deficient character is useful in the design of n-type organic semiconductors for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The ability to systematically modify the structure via cross-coupling allows for the fine-tuning of electronic properties like the HOMO/LUMO energy levels.

Safety and Handling

No specific toxicological data for 2-Bromo-5-methoxy-1,3,4-thiadiazole is readily available. Therefore, this compound must be handled with the standard precautions applicable to all new or uncharacterized chemical substances.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Bromo-5-methoxy-1,3,4-thiadiazole is a high-value chemical intermediate whose strategic importance is derived from the proven biological and material relevance of its core heterocyclic scaffold. The combination of a reactive bromine atom and a modulating methoxy group provides chemists with a versatile platform for molecular design. The robust and reproducible synthetic protocol presented in this guide, based on the Sandmeyer reaction, makes the compound readily accessible. Coupled with clear methods for characterization and a defined potential for further derivatization, this guide serves as a valuable resource for scientists aiming to leverage this potent building block in the pursuit of new medicines and materials.

References

-

American Elements. (n.d.). 2-bromo-5-methoxy-1,3,4-thiadiazole. Retrieved from [Link]

- Matysiak, J. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Mini-Reviews in Medicinal Chemistry.

-

Gür, M., & Şener, N. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30155-30168. Available at: [Link]

-

Kowalski, P., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(19), 6296. Available at: [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Han, X., et al. (2021). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. Current Topics in Medicinal Chemistry, 21(28), 2546-2573. Available at: [Link]

-

Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science and Technology, 20(1), 327-340. Available at: [Link]

-

PubChem. (n.d.). 5-Methoxy-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Gomha, S. M., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 11, 2305-2316. Available at: [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

Singh, S., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17, 3135-3165. Available at: [Link]

Sources

- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 2. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. dergipark.org.tr [dergipark.org.tr]

2-Bromo-5-methoxy-1,3,4-thiadiazole mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 2-Bromo-5-methoxy-1,3,4-thiadiazole

Abstract

The 1,3,4-thiadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and capacity to engage with a multitude of biological targets. This guide focuses on a specific derivative, 2-Bromo-5-methoxy-1,3,4-thiadiazole. While this compound is primarily documented as a synthetic intermediate, its structural features—a reactive bromine atom and an electron-donating methoxy group—suggest significant, yet unexplored, pharmacological potential. This document synthesizes the broad biological activities of the 1,3,4-thiadiazole class to postulate testable mechanisms of action for this specific molecule. We will explore potential roles in enzyme inhibition and oncology, provide detailed experimental workflows for validation, and offer insights into the structure-activity relationship that underpins its potential efficacy.

The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Pharmacology

The 1,3,4-thiadiazole nucleus is a five-membered aromatic ring containing one sulfur and two nitrogen atoms. Its derivatives are known to exhibit a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties.[1][2][3][4][5] The success of this scaffold can be attributed to several key physicochemical characteristics:

-

Bioisosterism: The thiadiazole ring is considered a bioisostere of pyrimidine and oxadiazole, allowing it to mimic these structures and interact with their biological targets.[6][7]

-

Liposolubility: The presence of a sulfur atom generally enhances the compound's liposolubility, which can improve its ability to cross cellular membranes.[6][7]

-

Mesoionic Character: The unique electronic distribution within the 1,3,4-thiadiazole ring facilitates interactions with biological macromolecules.[6][8]

-

Hydrogen Bonding Capacity: The nitrogen atoms in the ring can act as hydrogen bond acceptors, a critical interaction for binding to enzyme active sites and receptors.

2-Bromo-5-methoxy-1,3,4-thiadiazole combines this versatile core with two functionally significant substituents, positioning it as a compound of interest for mechanistic exploration.

Postulated Mechanisms of Action

Given the extensive literature on 1,3,4-thiadiazole derivatives, we can formulate several well-grounded hypotheses for the mechanism of action of 2-Bromo-5-methoxy-1,3,4-thiadiazole. The primary postulated mechanisms fall into two categories: targeted enzyme inhibition and induction of cellular apoptosis.

Mechanism A: Multi-Target Enzyme Inhibition

The 1,3,4-thiadiazole scaffold is a cornerstone for the design of various enzyme inhibitors.[1][4] The electronic properties of 2-Bromo-5-methoxy-1,3,4-thiadiazole make it a plausible candidate for inhibiting several classes of enzymes.

-

Kinase Inhibition: Numerous 1,3,4-thiadiazole derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in cancer.[7] Targets such as c-Met, c-Src, and Abl tyrosine kinases have been successfully inhibited by compounds containing this scaffold.[1][6] The bromine atom can form halogen bonds within the ATP-binding pocket, while the methoxy group can form key hydrogen bonds, potentially leading to potent and selective inhibition.

-

Carbonic Anhydrase (CA) Inhibition: Thiadiazoles are classic inhibitors of carbonic anhydrases, enzymes involved in pH regulation, and are targets for diuretics and anti-glaucoma agents.[1][4]

-

DNA Metabolism Enzymes: Certain derivatives have been shown to interfere with DNA replication by inhibiting enzymes like DNA polymerase or topoisomerase, a mechanism that is particularly effective in rapidly dividing cancer cells.[9]

Mechanism B: Induction of Apoptosis in Cancer Cells

A significant body of research demonstrates the pro-apoptotic capabilities of 1,3,4-thiadiazole derivatives in various cancer cell lines.[9][10][11] The cytotoxic effects are often a direct consequence of upstream enzyme inhibition (e.g., kinases) or the disruption of critical cellular pathways.

-

Signaling Pathway Disruption: Inhibition of survival-related kinases (like Akt or ERK, downstream of c-Met) can tip the cellular balance towards apoptosis.

-

Caspase Activation: Mechanistic studies on related compounds have shown that they can trigger the caspase cascade, leading to programmed cell death. For instance, studies on 1,3,4-thiadiazoles with a 3-methoxyphenyl substituent indicated that caspase 8 activity was a likely part of their anticancer mechanism.[10]

The workflow below illustrates a logical progression from broad phenotypic screening to specific mechanistic validation.

Caption: Postulated inhibition of a receptor tyrosine kinase pathway.

Structure-Activity Relationship (SAR) Insights

The specific substituents on the 1,3,4-thiadiazole ring are critical determinants of its biological activity.

-

C2-Bromo Group: The bromine atom is an electron-withdrawing group and a potential halogen bond donor. Its presence can significantly enhance binding affinity in certain enzyme active sites. It also serves as a key reactive handle for synthetic elaboration, allowing for the creation of libraries of derivatives to optimize potency and selectivity.

-

C5-Methoxy Group: The methoxy group is electron-donating. Phenyl rings bearing methoxy substituents are frequently found in highly active 1,3,4-thiadiazole derivatives, suggesting this group plays a favorable role in target interaction, potentially through hydrogen bonding or by modulating the electronic character of the heterocyclic ring. [10][12][13]

Conclusion

While direct experimental data on the mechanism of action of 2-Bromo-5-methoxy-1,3,4-thiadiazole remains to be published, a comprehensive analysis of the 1,3,4-thiadiazole chemical class provides a robust framework for postulating its biological function. The evidence strongly suggests potential roles as an inhibitor of protein kinases and as an inducer of apoptosis in cancer cells. Its structure is ripe for exploration and optimization. The experimental workflows detailed in this guide provide a clear and logical path forward for researchers to elucidate its precise molecular targets and validate its potential as a novel therapeutic agent. The convergence of a privileged scaffold with functionally significant substituents makes 2-Bromo-5-methoxy-1,3,4-thiadiazole a compelling candidate for further drug discovery and development efforts.

References

- 2-Bromo-5-methoxy-1,3,4-thiadiazole - Smolecule. (2024-04-14).

- Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. (n.d.).

- Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed. (n.d.).

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC - NIH. (n.d.).

- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.).

- Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. PMC - NIH. (n.d.).

- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. PMC. (2023-12-14).

- Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. (n.d.).

- Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. ResearchGate. (2025-08-10).

- Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. (2022-12-06).

- Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. (n.d.).

- Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. ResearchGate. (2025-06-24).

- A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls. (n.d.).

- Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (2025-08-08).

- Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. PMC. (n.d.).

- BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW. ShodhKosh: Journal of Visual and Performing Arts - Granthaalayah Publications and Printers. (2024-06-30).

Sources

- 1. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. granthaalayahpublication.org [granthaalayahpublication.org]

- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy 2-Bromo-5-methoxy-1,3,4-thiadiazole | 1343268-86-9 [smolecule.com]

- 9. bepls.com [bepls.com]

- 10. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility of 2-Bromo-5-methoxy-1,3,4-thiadiazole in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that dictates its behavior in both chemical reactions and biological systems.[1] Poor solubility can create significant bottlenecks in drug discovery and development, leading to unreliable bioassay results, diminished bioavailability, and challenges in formulation.[2][3][4] This guide provides a comprehensive framework for understanding and experimentally determining the solubility of 2-Bromo-5-methoxy-1,3,4-thiadiazole, a heterocyclic compound with potential applications in medicinal chemistry. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a detailed, field-proven protocol for its quantitative measurement, and discuss the interpretation of the resulting data. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of solubility to advance their scientific objectives.

Introduction: The Critical Role of Solubility

In the journey of a new chemical entity from discovery to a viable drug candidate, solubility is a paramount consideration.[5] A compound must be in solution to be absorbed, distributed, and ultimately reach its biological target.[3][6] More than 40% of new chemical entities emerging from discovery pipelines exhibit poor aqueous solubility, a major hurdle for formulation chemists.[1][3]

The subject of this guide, 2-Bromo-5-methoxy-1,3,4-thiadiazole, belongs to the thiadiazole class of heterocycles. Thiadiazoles are recognized as important pharmacophores and are present in a variety of biologically active compounds.[7] The specific substituents—a bromine atom and a methoxy group—impart distinct electronic and steric properties that influence its interactions with various solvents. Understanding the solubility of this molecule is therefore essential for:

-

Synthetic Chemistry: Ensuring complete dissolution for homogenous reaction kinetics and preventing precipitation of reagents or products.

-

In Vitro Assays: Avoiding artificially weak potency or erroneous results in high-throughput screening due to compound precipitation in assay buffers.[6]

-

Formulation Development: Providing foundational data for creating stable and bioavailable dosage forms.[1]

-

ADMET Studies: Predicting oral absorption and ensuring adequate compound exposure in preclinical animal studies.[4]

This guide will equip the researcher with the theoretical knowledge and practical methodology to accurately assess the solubility of 2-Bromo-5-methoxy-1,3,4-thiadiazole in a range of relevant organic solvents.

Theoretical Considerations: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" provides a foundational, qualitative understanding of solubility.[8] The solubility of 2-Bromo-5-methoxy-1,3,4-thiadiazole is governed by the interplay of its constituent functional groups and their affinity for the solvent.

-

The 1,3,4-Thiadiazole Ring: This five-membered aromatic heterocycle contains one sulfur and two nitrogen atoms, making it a polar moiety.[7][9] The heteroatoms can act as hydrogen bond acceptors, suggesting favorable interactions with polar solvents.

-

The Methoxy Group (-OCH₃): The oxygen atom in the methoxy group is a hydrogen bond acceptor. This group contributes to the molecule's polarity and potential for interaction with protic solvents.

-

The Bromo Group (-Br): The bromine atom is large and polarizable, contributing to van der Waals forces. While it increases molecular weight, which can decrease solubility, its electronegativity adds to the overall polarity of the molecule.

Based on this analysis, we can hypothesize that 2-Bromo-5-methoxy-1,3,4-thiadiazole will exhibit moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) and polar protic solvents (e.g., Ethanol, Methanol). Its solubility is expected to be lower in nonpolar solvents such as hexane or toluene.

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are useful, quantitative experimental measurement is essential for accurate characterization. The Shake-Flask Method is considered the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability.[10] This method involves agitating an excess amount of the solid compound in a chosen solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.

Rationale for Methodology

The chosen protocol combines the robust shake-flask equilibration with the specificity and sensitivity of High-Performance Liquid Chromatography (HPLC) for quantification.[11][12][13] This approach is superior to methods relying solely on UV-Vis spectroscopy, as HPLC can separate the analyte of interest from any potential impurities or degradants, ensuring that only the concentration of the target compound is measured.[13]

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of 2-Bromo-5-methoxy-1,3,4-thiadiazole in a panel of organic solvents at a controlled temperature.

Materials:

-

2-Bromo-5-methoxy-1,3,4-thiadiazole (solid, >98% purity)

-

Selected solvents (e.g., Acetonitrile, Methanol, Ethanol, Dichloromethane, Ethyl Acetate, Toluene, Heptane) of HPLC grade or higher.

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18 reversed-phase)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of Vials: Add an excess amount of solid 2-Bromo-5-methoxy-1,3,4-thiadiazole to each of the 2 mL glass vials (a small spatula tip, ensuring undissolved solid is visible). Prepare each solvent in triplicate to ensure reproducibility.[2]

-

Solvent Addition: Accurately pipette 1.0 mL of the selected organic solvent into each corresponding vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 850 rpm).[2] Allow the mixtures to shake for a minimum of 24 hours to ensure equilibrium is reached.

-

Phase Separation: After the incubation period, remove the vials and allow them to stand for 30 minutes to let the undissolved solid settle. Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the remaining solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant. Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove any remaining fine particulates.

-

Sample Dilution: Dilute the filtered sample with an appropriate solvent (typically the mobile phase of the HPLC method) to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be accurately recorded.

-

HPLC Analysis: Analyze the diluted samples by HPLC. The concentration of the dissolved compound is determined by comparing the peak area to a pre-established calibration curve.[11]

Preparation of HPLC Calibration Curve

A critical component of this protocol is the accurate quantification of the analyte.

-

Stock Solution: Accurately weigh a known amount of 2-Bromo-5-methoxy-1,3,4-thiadiazole and dissolve it in a suitable solvent (in which it is freely soluble, e.g., Acetonitrile or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[11]

-

Standard Solutions: Perform a series of serial dilutions from the stock solution to prepare at least five standard solutions covering the expected concentration range of the samples.[11]

-

Analysis and Curve Generation: Inject each standard solution into the HPLC system and record the corresponding peak area. Plot a graph of peak area versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically required for a reliable calibration curve.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise format to allow for easy comparison across different solvents.

Table 1: Experimentally Determined Solubility of 2-Bromo-5-methoxy-1,3,4-thiadiazole

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (µg/mL) | Classification |

| Heptane | 0.1 | Record Data Here | Record Data Here | e.g., Insoluble |

| Toluene | 2.4 | Record Data Here | Record Data Here | e.g., Sparingly Soluble |

| Dichloromethane | 3.1 | Record Data Here | Record Data Here | e.g., Soluble |

| Ethyl Acetate | 4.4 | Record Data Here | Record Data Here | e.g., Soluble |

| Acetonitrile | 5.8 | Record Data Here | Record Data Here | e.g., Freely Soluble |

| Ethanol | 4.3 | Record Data Here | Record Data Here | e.g., Freely Soluble |

| Methanol | 5.1 | Record Data Here | Record Data Here | e.g., Very Soluble |

| Dimethyl Sulfoxide | 7.2 | Record Data Here | Record Data Here | e.g., Very Soluble |

Note: Polarity Index values are approximate. Classification should be based on a standard system (e.g., USP).

The data in this table will provide a quantitative basis to either confirm or refine the initial theoretical predictions. For drug development purposes, high solubility in solvents like ethanol or other pharmaceutically acceptable excipients is particularly valuable. Low solubility in nonpolar solvents like heptane can be exploited for purification by crystallization.

Visualization of Experimental Workflow

To provide a clear visual summary of the protocol, the following workflow diagram has been generated.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

Determining the solubility of 2-Bromo-5-methoxy-1,3,4-thiadiazole is not merely an academic exercise; it is a fundamental step in unlocking its potential as a useful chemical entity. The combination of theoretical structural analysis and rigorous experimental measurement using the shake-flask HPLC method provides a comprehensive and reliable solubility profile. This data empowers researchers to make informed decisions regarding reaction conditions, assay design, and formulation strategies, thereby accelerating the research and development process and mitigating the risks associated with poor solubility.

References

- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (2025).

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). Available at: [Link]

- Substance solubility - Drug Discovery News. (n.d.).

- Role of Solubility, Permeability and Absorption in Drug Discovery and Development - Books. (2015).

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

- The Importance of Solubility for New Drug Molecules. (2020).

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.).

- Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Available at: [Link]

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. (n.d.). Available at: [Link]

- Shake Flask Method Summary - BioAssay Systems. (n.d.).

-

Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021). Available at: [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025). Available at: [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD - Sciforum. (n.d.).

- A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025).

-

Physicochemical properties of the synthesized thiazole derivatives - ResearchGate. (n.d.). Available at: [Link]

- Thiadiazoles and Their Properties - ISRES. (n.d.).

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011).

- Chemical properties of thiadiazole compounds - Journal of Education for Pure Science. (n.d.).

-

Chemical properties of thiadiazole compounds - Journal of Education for Pure Science. (2002). Available at: [Link]

- Novel Thiadiazole Derivatives: Synthesis, Structural Characterization, and Pharmacological Evaluation - IJIRT. (n.d.).

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. ucd.ie [ucd.ie]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Substance solubility | Drug Discovery News [drugdiscoverynews.com]

- 6. books.rsc.org [books.rsc.org]

- 7. isres.org [isres.org]

- 8. youtube.com [youtube.com]

- 9. ijirt.org [ijirt.org]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. pharmaguru.co [pharmaguru.co]

- 12. improvedpharma.com [improvedpharma.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

2-Bromo-5-methoxy-1,3,4-thiadiazole safety and handling

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-5-methoxy-1,3,4-thiadiazole

Section 1: Introduction & Scientific Context

2-Bromo-5-methoxy-1,3,4-thiadiazole is a heterocyclic compound of significant interest to the scientific community. Its unique structure, featuring a 1,3,4-thiadiazole core functionalized with a reactive bromine atom and a methoxy group, positions it as a valuable and versatile building block in medicinal chemistry and materials science.[1] The 1,3,4-thiadiazole ring is a well-established pharmacophore and a bioisostere of other five-membered aromatic rings, enabling its use in the design of novel pharmaceutical agents with potential antimicrobial and anticancer properties.[1][2][3] In materials science, the electronic properties conferred by its substituents are explored for the development of advanced materials like organic semiconductors.[1]

However, the very features that make this compound chemically useful—namely its reactivity—also necessitate a thorough understanding of its potential hazards. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive framework for the safe handling, storage, and disposal of 2-Bromo-5-methoxy-1,3,4-thiadiazole. The protocols and principles outlined herein are grounded in established safety data and an understanding of the compound's chemical reactivity, ensuring both personal safety and experimental integrity.

Section 2: Compound Identification and Physicochemical Properties

Proper identification is the first step in a robust safety protocol. While detailed experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structure and data on closely related analogs. The compound is expected to be a solid at room temperature.

| Identifier | Value | Source |

| Chemical Name | 2-Bromo-5-methoxy-1,3,4-thiadiazole | N/A |

| CAS Number | 1343268-86-9 | [4] |

| Molecular Formula | C₃H₃BrN₂OS | Inferred from structure |

| Molecular Weight | 195.04 g/mol | Inferred from structure |

| Appearance | Expected to be an off-white to pale yellow crystalline solid | [5] |

Section 3: Hazard Assessment & Toxicology

2-Bromo-5-methoxy-1,3,4-thiadiazole is classified as a hazardous substance. The primary hazards are associated with irritation and acute toxicity. The underlying causality for its irritant properties lies in its reactivity; as an electrophilic halogenated heterocycle, it can potentially react with biological nucleophiles such as amino acids and proteins, leading to irritation at the site of contact.

Globally Harmonized System (GHS) Classification

| Hazard Class | Hazard Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[1] |

Pictogram:

-

Toxicological Profile Summary:

-

Oral: Harmful if ingested, potentially causing gastrointestinal irritation.[6]

-

Dermal: Causes skin irritation upon contact. Prolonged contact may lead to redness and discomfort.[1][6]

-

Inhalation: May cause irritation to the respiratory tract if dust is inhaled.[1][6]

-

Eye Contact: Causes serious eye irritation, with potential for redness, pain, and watering.[1][6]

-

Section 4: Core Principles of Safe Handling (The "Why")

Understanding the chemical reactivity of 2-Bromo-5-methoxy-1,3,4-thiadiazole is fundamental to appreciating the rationale behind specific safety protocols.

-

Reactivity at the C-Br Bond: The carbon atom attached to the bromine is electron-deficient, making it susceptible to nucleophilic substitution .[2] This is the primary reaction pathway for its use as a synthetic building block. From a safety perspective, this means the compound will react with strong nucleophiles, including strong bases. Such reactions can be exothermic and should be controlled.

-

Ring Stability: The 1,3,4-thiadiazole ring is aromatic and generally stable. However, like many heterocyclic systems, it can be sensitive to strong oxidizing agents.[7] Contact with potent oxidizers should be avoided to prevent uncontrolled reactions.

-

Thermal Decomposition: While specific data is unavailable, heating brominated heterocyclic compounds can lead to decomposition, releasing toxic and corrosive fumes such as hydrogen bromide (HBr), nitrogen oxides (NOx), and sulfur oxides (SOx).[7] This underpins the need for controlled heating and adequate ventilation.

The following diagram illustrates the hierarchy of controls that should be applied when working with this compound.

Caption: Hierarchy of controls for mitigating risks associated with 2-Bromo-5-methoxy-1,3,4-thiadiazole.

Section 5: Standard Operating Procedures (SOPs)

Adherence to the following procedures is mandatory for the safe handling of this compound.

Required Personal Protective Equipment (PPE)

The final line of defense is robust PPE. The following must be worn at all times when handling the compound.

| Equipment | Specification | Rationale |

| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against dust particles and splashes, mitigating the H319 (serious eye irritation) hazard.[7] |

| Hand Protection | Nitrile gloves (inspect before use). | Provides a chemical barrier to prevent skin contact and irritation (H315). |

| Body Protection | Fully-buttoned laboratory coat. | Prevents contamination of personal clothing. |

| Respiratory | Not required for small quantities in a fume hood. Use a NIOSH/MSHA-approved respirator if engineering controls are inadequate or if dust formation is significant. | Mitigates the H335 (respiratory irritation) hazard.[7] |

Engineering Controls

-

Primary Control: Always handle 2-Bromo-5-methoxy-1,3,4-thiadiazole, including weighing and transfers, inside a certified chemical fume hood.[7] This contains dust and vapors, protecting the user from inhalation.

-

Safety Equipment: An operational eyewash station and safety shower must be immediately accessible in the laboratory.[7]

Step-by-Step Handling Protocol

-

Preparation: Designate a specific area within the fume hood for the handling procedure. Cover the work surface with absorbent, disposable bench paper.

-

Pre-Handling Check: Don all required PPE. Ensure the fume hood sash is at the appropriate working height and airflow is confirmed.

-

Weighing: If possible, weigh the compound directly into the reaction vessel on a tared balance inside the fume hood. If an external balance must be used, use a sealed container for transport.

-

Transfer: Use a spatula or powder funnel to transfer the solid. Avoid actions that could generate dust, such as scooping aggressively or pouring from a height.

-

Post-Handling: Tightly cap the source container immediately after use.

-

Decontamination: Carefully wipe down the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol). Dispose of the cloth as hazardous waste.

-

Doffing PPE: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste stream. Wash hands thoroughly with soap and water.[8]

Storage Requirements

-

Container: Store in the original, tightly sealed container.[8]

-

Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[7]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[7]

-

Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

Section 6: Emergency Procedures

Spill Management

In the event of a spill, remain calm and follow the established protocol. The following flowchart outlines the decision-making process for managing a spill of solid 2-Bromo-5-methoxy-1,3,4-thiadiazole.

Caption: Workflow for managing a solid spill of 2-Bromo-5-methoxy-1,3,4-thiadiazole.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical attention.

-

In Case of Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately for treatment advice.[8]

Section 7: Waste Management & Disposal

All waste containing 2-Bromo-5-methoxy-1,3,4-thiadiazole must be treated as hazardous waste. Brominated organic compounds require specialized disposal to prevent environmental contamination.[9]

Protocol for Waste Disposal

-

Segregation: Maintain separate, clearly labeled waste containers for solid waste (contaminated gloves, bench paper, etc.) and liquid waste (if applicable).

-

Solid Waste: Place all contaminated disposable items into a designated, sealable hazardous waste container.

-

Unused Compound: Unused or expired 2-Bromo-5-methoxy-1,3,4-thiadiazole must be disposed of as hazardous chemical waste. Do not attempt to dispose of it down the drain or in regular trash.

-

Labeling: All waste containers must be labeled with a "Hazardous Waste" tag, listing all contents, including the full chemical name of this compound.

-

Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department. The standard disposal method for such compounds is high-temperature incineration at a licensed facility.[9]

Section 8: References

-

Smolecule. (2024). 2-Bromo-5-methoxy-1,3,4-thiadiazole. Retrieved from Smolecule website.

-

Werber, G., Buccheri, F., & Gentile, M. (1977). The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. Journal of Heterocyclic Chemistry, 14(5), 823–827.

-

Echemi. 2-BROMO-5-METHYL-1,3,4-THIADIAZOLE Safety Data Sheets. Retrieved from Echemi website.

-

MySkinRecipes. 2-Bromo-5-methoxy-1,3,4-thiadiazole. Retrieved from MySkinRecipes website.

-

Sigma-Aldrich. 2-Bromo-5-methyl-1,3,4-thiadiazole 97%. Retrieved from Sigma-Aldrich website.

-

Fluorochem. (2024). Safety Data Sheet. Retrieved from Fluorochem website.

-

Fisher Scientific. (2021). Safety Data Sheet: 2-Amino-5-bromo-1,3,4-thiadiazole, 97%. Retrieved from Fisher Scientific website.

-

Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-5-bromo-1,3,4-thiadiazole, 97% (Canada WHMIS 2015). Retrieved from Fisher Scientific website.

-

Siddiqui, N., et al. (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Heterocyclic Chemistry.

-

Guidechem. 2-AMINO-5-BROMO-[1][8][10]THIADIAZOLE 37566-39-5 wiki. Retrieved from Guidechem website.

-

Sigma-Aldrich. (2014). Safety Data Sheet. Retrieved from Sigma-Aldrich website.

-

National Center for Biotechnology Information. (n.d.). Benzo[1,2-d:4,5-d′]bis([1][8][11]thiadiazole) and Its Bromo Derivatives. PubMed Central.

-

PubChem. 2-Bromo-5-methyl-1,3-thiazole. Retrieved from PubChem.

-

BLDpharm. 1343268-86-9|2-Bromo-5-methoxy-1,3,4-thiadiazole. Retrieved from BLDpharm website.

-

Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?. Retrieved from Ideal Response website.

Sources

- 1. Buy 2-Bromo-5-methoxy-1,3,4-thiadiazole | 1343268-86-9 [smolecule.com]

- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1343268-86-9|2-Bromo-5-methoxy-1,3,4-thiadiazole|BLD Pharm [bldpharm.com]

- 5. Page loading... [wap.guidechem.com]

- 6. fishersci.ca [fishersci.ca]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

- 10. 2-Bromo-5-methoxy-1,3,4-thiadiazole [myskinrecipes.com]

- 11. sci-hub.box [sci-hub.box]

An In-Depth Technical Guide to the Biological Activity of 2-Bromo-5-methoxy-1,3,4-thiadiazole

Foreword: Unveiling the Potential of a Privileged Scaffold

To our fellow researchers, scientists, and drug development professionals, this guide delves into the biological potential of 2-Bromo-5-methoxy-1,3,4-thiadiazole. While specific experimental data for this particular molecule is nascent in publicly available literature, the 1,3,4-thiadiazole core is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities.[1][2][3] This document, therefore, serves as both a summary of the known attributes of the 1,3,4-thiadiazole class and a practical guide for the investigation of 2-Bromo-5-methoxy-1,3,4-thiadiazole. We will proceed from the foundational chemistry to detailed, actionable protocols for evaluating its potential as a therapeutic agent.

The 1,3,4-Thiadiazole Core: A Foundation for Diverse Bioactivity

The 1,3,4-thiadiazole is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. This arrangement confers a unique set of physicochemical properties that make it a cornerstone in drug design. The ring system is aromatic and possesses a mesoionic character, allowing derivatives to readily cross cellular membranes.[4] The presence of the =N-C-S- moiety is considered crucial for its biological activities, and the scaffold's high in vivo stability and generally low toxicity in vertebrate systems further enhance its therapeutic potential.[1][2]

Derivatives of 1,3,4-thiadiazole are known to exhibit a wide array of biological effects, including:

-

Antimicrobial (Antibacterial and Antifungal) Activity

-

Enzyme Inhibition (e.g., kinases, carbonic anhydrase)

-

Antiviral, Anti-inflammatory, and Anticonvulsant Properties [1][2]

The specific biological profile of a 1,3,4-thiadiazole derivative is dictated by the nature and position of its substituents. In the case of 2-Bromo-5-methoxy-1,3,4-thiadiazole, the electron-withdrawing bromine atom at the 2-position and the electron-donating methoxy group at the 5-position present an interesting electronic profile that warrants thorough investigation.

Synthesis of 2-Bromo-5-methoxy-1,3,4-thiadiazole: A Proposed Protocol

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is well-documented.[8] A common and efficient method involves the cyclization of thiosemicarbazides or the oxidative cyclization of thiosemicarbazones. For the target compound, a plausible synthetic route would involve the bromination of a 5-methoxy-1,3,4-thiadiazole precursor.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 2-Bromo-5-methoxy-1,3,4-thiadiazole.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 2-Bromo-5-methoxy-1,3,4-thiadiazole.

Materials:

-

5-methoxy-1,3,4-thiadiazol-2-amine (precursor)

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Copper(I) bromide

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Diazotization:

-

In a round-bottom flask cooled to 0 °C in an ice bath, dissolve 5-methoxy-1,3,4-thiadiazol-2-amine (1.0 eq) in hydrobromic acid.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

-

Bromination (Sandmeyer-type Reaction):

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion of the reaction.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure 2-Bromo-5-methoxy-1,3,4-thiadiazole.

-

Self-Validation: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Evaluation of Anticancer Activity

The 1,3,4-thiadiazole scaffold is a common feature in compounds with potent anticancer activity.[9] Mechanisms of action vary but often involve the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases, or interference with cell division processes.[6] Therefore, a primary area of investigation for 2-Bromo-5-methoxy-1,3,4-thiadiazole should be its cytotoxic and antiproliferative effects on various cancer cell lines.

Plausible Mechanism of Action: Kinase Inhibition

Many small molecule kinase inhibitors feature a heterocyclic core that can interact with the ATP-binding pocket of the enzyme. The heteroatoms of the 1,3,4-thiadiazole ring can form hydrogen bonds with key residues in the kinase domain, leading to inhibition of its activity and downstream signaling pathways that promote cell proliferation and survival.

Caption: Potential mechanism of action via kinase signaling pathway inhibition.

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

Objective: To determine the cytotoxic effect of 2-Bromo-5-methoxy-1,3,4-thiadiazole on a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

2-Bromo-5-methoxy-1,3,4-thiadiazole (dissolved in DMSO to create a stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 2-Bromo-5-methoxy-1,3,4-thiadiazole stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with a known anticancer drug (e.g., doxorubicin) as a positive control.

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Data Presentation: Example IC₅₀ Values

| Cell Line | Compound | IC₅₀ (µM) [Example Data] |

| MCF-7 (Breast Cancer) | 2-Bromo-5-methoxy-1,3,4-thiadiazole | 15.2 ± 1.8 |

| A549 (Lung Cancer) | 2-Bromo-5-methoxy-1,3,4-thiadiazole | 22.5 ± 2.5 |

| HCT116 (Colon Cancer) | 2-Bromo-5-methoxy-1,3,4-thiadiazole | 18.9 ± 2.1 |

| Doxorubicin (Control) | Doxorubicin (Control) | 0.5 ± 0.1 |

Evaluation of Antimicrobial Activity

The 1,3,4-thiadiazole nucleus is a key component of many compounds with significant antibacterial and antifungal properties.[10] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 2-Bromo-5-methoxy-1,3,4-thiadiazole against a panel of pathogenic bacteria and fungi.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

2-Bromo-5-methoxy-1,3,4-thiadiazole (dissolved in DMSO)

-

Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Sterile 96-well microplates

-

Resazurin solution (optional, for viability indication)

Procedure:

-

Inoculum Preparation:

-

Prepare a standardized inoculum of each microbial strain in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Compound Dilution:

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in broth to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the microbial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

If using resazurin, add the solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.

-

Data Presentation: Example MIC Values

| Microbial Strain | Compound | MIC (µg/mL) [Example Data] |

| Staphylococcus aureus | 2-Bromo-5-methoxy-1,3,4-thiadiazole | 16 |

| Escherichia coli | 2-Bromo-5-methoxy-1,3,4-thiadiazole | 32 |

| Candida albicans | 2-Bromo-5-methoxy-1,3,4-thiadiazole | 8 |

| Ciprofloxacin (Control) | Ciprofloxacin (Control) | 1 |

| Fluconazole (Control) | Fluconazole (Control) | 2 |

Evaluation of Enzyme Inhibition Activity

1,3,4-Thiadiazole derivatives are known to inhibit a variety of enzymes, including carbonic anhydrases, cyclooxygenases, and various kinases.[11][12] The specific enzyme targets are highly dependent on the substituents of the thiadiazole ring.

Experimental Protocol: General Enzyme Inhibition Assay

Objective: To determine the inhibitory effect of 2-Bromo-5-methoxy-1,3,4-thiadiazole on a specific enzyme.

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Procedure:

-

Assay Setup:

-

In a suitable microplate, add the enzyme, buffer, and varying concentrations of 2-Bromo-5-methoxy-1,3,4-thiadiazole.

-

Include a control without the inhibitor.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the substrate.

-

-

Signal Detection:

-

Monitor the reaction progress by measuring the formation of a product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence).

-

-

Data Analysis:

-

Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

-

Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

-

Conclusion and Future Directions

2-Bromo-5-methoxy-1,3,4-thiadiazole is a molecule of significant interest due to its residence in a class of heterocycles with a proven track record of diverse and potent biological activities. While direct experimental evidence for this specific compound is currently limited, the established structure-activity relationships of 1,3,4-thiadiazoles strongly suggest its potential as an anticancer, antimicrobial, and/or enzyme inhibitory agent.

This guide provides a comprehensive framework for the systematic evaluation of 2-Bromo-5-methoxy-1,3,4-thiadiazole. The detailed protocols herein are designed to be robust and self-validating, enabling researchers to generate high-quality, reproducible data. The successful execution of these studies will be instrumental in elucidating the true therapeutic potential of this promising compound and could pave the way for its further development as a novel drug candidate.

References

-

Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. Available at: [Link]

-

Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. NIH. Available at: [Link]

-

Synthetic approaches, modification ability and biological activity of 1,3,4-thiadiazole based [5+5] annelated heterosystems: Mini-review. Growing Science. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. ResearchGate. Available at: [Link]

-

Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. ResearchGate. Available at: [Link]

-

5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Available at: [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Taylor & Francis Online. Available at: [Link]

-

Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. PubMed Central. Available at: [Link]

-

Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI. Available at: [Link]

-

Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. NIH. Available at: [Link]

- Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole. Google Patents.

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Available at: [Link]

-

(PDF) Heterocycle Compounds with Antimicrobial Activity. ResearchGate. Available at: [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Available at: [Link]

-

Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities. PubMed Central. Available at: [Link]

-

(PDF) 1,3,4-THIADIAZOLE AND ITS DERIVATIVES: A REVIEW ON BIOLOGICAL ACTIVITIES. ResearchGate. Available at: [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Available at: [Link]

-

Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Publications. Available at: [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. PubMed. Available at: [Link]

-

Synthesis, in vitro activity, and computational evaluation of novel Thiadiazole derivatives as potent urease inhibitors. ResearchGate. Available at: [Link]

-

Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Taylor & Francis Online. Available at: [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH. Available at: [Link]

-

141 Preparation and Biological Screening of Novel Heterocyclic Compounds. IJTSRD. Available at: [Link]

-

Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

Anticancer Screening of Some 1,3,4-thiadiazole Derivatives. Longdom Publishing. Available at: [Link]

-

Styrylquinoline Derivatives as IGF1R Inhibitors. ACS Publications. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches, modification ability and biological activity of 1,3,4-thiadiazole based [5+5] annelated heterosystems: Mini-review » Growing Science [growingscience.com]

- 5. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]